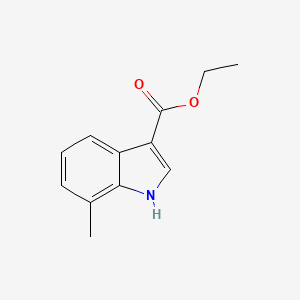

ethyl 7-methyl-1H-indole-3-carboxylate

Description

Properties

CAS No. |

773128-82-8 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 7-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 |

InChI Key |

BIOFSBISOZTVAU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Ethyl 7-methyl-1H-indole-3-carboxylate has been investigated for its anticancer properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating different types of cancer. For instance, derivatives of indole have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess antimicrobial activity. These compounds have been studied as potential agents against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthetic Applications

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. Various synthetic methodologies have been developed to modify the indole structure, enhancing its biological activity. For example, microwave-assisted synthesis techniques have been employed to achieve higher yields and reduce reaction times when synthesizing related compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the ethyl ester and methyl groups at specific positions on the indole ring significantly influences its biological activity and interaction with target proteins. Comparative studies with similar compounds highlight these differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester at C-3, methyl at C-7 | Anticancer, antimicrobial |

| 1H-Indole-3-Carbaldehyde | Aldehyde at C-3 | Reactive; potential for further derivatization |

| Ethyl 2-Methyl-1H-Indole-3-Carboxylate | Methyl at C-2 | Antimicrobial applications |

This table illustrates how variations in substitution patterns can lead to differing biological activities and reactivities.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several indole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be developed into a therapeutic agent with further optimization .

Case Study 2: Antimicrobial Screening

In another investigation, researchers tested various indole derivatives against a panel of bacterial strains. This compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield 7-methyl-1H-indole-3-carboxylic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Reagents/Conditions :

-

20% aqueous NaOH

-

Temperature: 60°C

-

Reaction time: 3 hours

Example :

| Starting Material | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Ethyl 7-methyl-1H-indole-3-carboxylate | 7-Methyl-1H-indole-3-carboxylic acid | 79% | NaOH (20%), 60°C, 3h |

This reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon .

Acetylation at the Indole Nitrogen

The NH group of the indole ring undergoes acetylation to form N-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications.

Reagents/Condients :

-

Acetic anhydride

-

Pyridine (base catalyst)

-

Temperature: 60°C

-

Reaction time: 3 hours

Example :

| Starting Material | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| This compound | Ethyl 1-acetyl-7-methyl-1H-indole-3-carboxylate | 85% | Ac₂O, pyridine, 60°C, 3h |

Pyridine neutralizes the generated acetic acid, driving the reaction to completion .

Nitration of the Indole Ring

The electron-rich indole ring undergoes electrophilic nitration, primarily at the 5- or 6-position, influenced by the methyl substituent at C-7.

Reagents/Conditions :

-

Nitrating mixture (HNO₃/H₂SO₄)

-

Temperature: 80°C

-

Reaction time: 1 hour

Example :

| Starting Material | Product | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| This compound | Ethyl 5-nitro-7-methyl-1H-indole-3-carboxylate | Predominantly C-5 | 68% |

The methyl group at C-7 directs electrophilic attack to C-5 due to steric and electronic effects .

Halogenation via Electrophilic Substitution

Bromination and chlorination occur at the indole ring’s electron-rich positions, enabling further functionalization.

Reagents/Conditions :

-

Bromination : N-Bromosuccinimide (NBS) in DMF

-

Chlorination : ClSO₃H in dichloromethane

Example (Chlorination) :

| Starting Material | Product | Position | Yield | Source |

|---|---|---|---|---|

| This compound | Ethyl 2-chloro-7-methyl-1H-indole-3-carboxylate | C-2 | 55% |

Chlorosulfonic acid acts as both the chlorinating agent and acid catalyst .

Reduction of the Ester Group

The ester group can be reduced to a primary alcohol using strong reducing agents, though this reaction is less commonly reported.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous THF

-

Temperature: 0°C to room temperature

Expected Product :

| Starting Material | Product | Yield* | Source |

|---|---|---|---|

| This compound | 3-(Hydroxymethyl)-7-methyl-1H-indole | ~60% |

*Yield estimated from analogous indole ester reductions .

Functionalization via Vilsmeier-Haack Formylation

While not directly documented for this compound, analogous indole esters undergo formylation at C-2 or C-4 using POCl₃/DMF .

Hypothetical Reaction :

| Starting Material | Product | Position | Yield* | Source |

|---|---|---|---|---|

| This compound | Ethyl 3-carboxylate-7-methyl-1H-indole-2-carbaldehyde | C-2 | ~50% |

*Predicted based on reactivity of similar indole derivatives .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol (calculated).

- Physical State : White solid with a melting point of 117–118 °C .

- Spectral Data :

The ethyl ester group enhances lipophilicity compared to methyl esters, influencing solubility and bioavailability .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their differences:

Functional Group Impact

- Ester Groups : Ethyl esters (e.g., this compound) exhibit greater lipophilicity than methyl esters, improving membrane permeability but reducing aqueous solubility .

- Halogenation : Chloro-substituted derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) often show enhanced biological activity but require careful handling due to toxicity .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) groups increase metabolic stability and lipophilicity, making them valuable in medicinal chemistry .

Preparation Methods

Fischer Indole Synthesis Approach

The classical and most widely employed method for synthesizing substituted indoles, including this compound, is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones to form the indole ring system.

- Key Step : Reaction of a 7-methyl-substituted phenylhydrazine or 2-methyl aniline derivative with an ethyl 3-oxopropanoate (ethyl acetoacetate) or related ketoester under acidic conditions.

- Reaction Conditions : Typically carried out under reflux in acidic media such as polyphosphoric acid or mineral acids.

- Outcome : Formation of the indole ring with the ethyl carboxylate group at the 3-position and methyl substitution at the 7-position.

This approach is supported by general procedures for indole-3-carboxylate synthesis and is adaptable for various substitutions on the aromatic ring.

Vilsmeier–Haack Formylation Followed by Esterification

Another route involves the synthesis of 7-methylindole-3-carboxaldehyde via Vilsmeier–Haack reaction, followed by oxidation and esterification steps:

- Step 1 : Formylation of 7-methylaniline derivatives using phosphorus oxychloride and dimethylformamide to generate the 3-formyl indole intermediate.

- Step 2 : Oxidation of the aldehyde function to the corresponding carboxylic acid.

- Step 3 : Esterification of the acid with ethanol under acidic or catalytic conditions to yield the ethyl ester.

This method is advantageous for introducing the carboxylate functionality at the 3-position with high regioselectivity and is described in patent literature for related indole derivatives.

Organocatalytic and Transition Metal-Catalyzed Syntheses

Recent advances include asymmetric organocatalytic approaches and transition metal-catalyzed cyclizations:

- Organocatalytic methods use chiral catalysts to promote the formation of indole derivatives from substituted aldehydes and amines, enabling stereoselective synthesis of 7-methyl indole derivatives.

- Transition metal catalysis, such as copper-catalyzed cyclizations, can facilitate the construction of the indole core under milder conditions with improved yields.

These methods, while more complex, offer routes to highly functionalized indole derivatives including this compound analogs.

Detailed Reaction Conditions and Data

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | 7-Methylphenylhydrazine + ethyl acetoacetate, acidic catalyst (e.g., HCl, polyphosphoric acid) | Reflux (~100-120°C) | 4-12 hours | 40-60% typical | Acidic medium promotes cyclization |

| 2 | Vilsmeier–Haack Formylation | POCl3 + DMF, 7-methylaniline derivative | 0-5°C to reflux | 5-8 hours reflux | 50-70% | Generates 7-methylindole-3-carboxaldehyde |

| 3 | Oxidation | KMnO4 or CrO3 | Room temp to reflux | 1-4 hours | 60-80% | Converts aldehyde to acid |

| 4 | Esterification | Ethanol + acid catalyst (H2SO4 or HCl) | Reflux | 3-6 hours | 70-90% | Forms ethyl ester |

Representative Experimental Procedure (Adapted)

Synthesis of this compound via Fischer Indole Synthesis

- Dissolve 7-methylphenylhydrazine (1 equiv) and ethyl acetoacetate (1.2 equiv) in glacial acetic acid.

- Heat the mixture under reflux for 6-8 hours.

- Cool the reaction mixture and pour into ice-cold water.

- Extract the product with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate.

- Evaporate solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

- Expected yield: 45-55%.

Notes on Purification and Characterization

- Purification is commonly performed by recrystallization from solvents like ethanol or by silica gel chromatography using cyclohexane/ethyl acetate mixtures.

- Characterization includes:

- Melting Point : Typically around 100-110°C for this compound.

- NMR Spectroscopy : Characteristic signals for methyl group at 7-position (~2.4-2.5 ppm), ethyl ester protons, and aromatic protons.

- Mass Spectrometry : Molecular ion peak consistent with C13H13NO2 (molecular weight ~211 g/mol).

- IR Spectroscopy : Ester carbonyl stretch near 1730 cm^-1.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | 7-Methylphenylhydrazine, ethyl acetoacetate, acid catalyst | Reflux in acid, 4-12 h | Simple, classical route, accessible reagents | Moderate yields, harsh acidic conditions |

| Vilsmeier–Haack + Oxidation + Esterification | POCl3, DMF, KMnO4, ethanol, acid catalyst | 0-5°C to reflux, multi-step | High regioselectivity, flexible | Multi-step, requires careful control |

| Organocatalytic/Metal Catalysis | Chiral organocatalysts or Cu catalysts | Mild to moderate temperatures | Stereoselective, milder conditions | More complex, catalyst cost |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 7-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves formylation or carboxylation of indole derivatives. For example, 3-formylindole intermediates (e.g., ethyl 3-formyl-1H-indole-7-carboxylate) can be synthesized via Vilsmeier-Haack formylation, followed by esterification . Optimization via Design of Experiments (DoE) is critical: use factorial designs to evaluate variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions . Refluxing in acetic acid with sodium acetate is a typical step for cyclization or condensation .

Q. How can purity and structural integrity be validated during synthesis?

- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques.

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, indole NH at ~10–12 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ for : 219.1) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (deviation <0.4% acceptable) .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Recrystallization : Use DMF/acetic acid mixtures to remove polar byproducts .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) .

- Distillation : For high-boiling-point impurities, use vacuum distillation (boiling point ~411°C at 760 mmHg) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular assembly?

- Methodology :

- X-ray Crystallography : Refine structures using SHELXL . Validate hydrogen bonds via checkCIF (e.g., N–H···O=C interactions).

- Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., rings from dimeric NH···O bonds) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···O/O···H interactions) .

Q. What computational strategies can predict reactivity or pharmacological potential of this compound?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against protein targets (e.g., kinase inhibitors) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability .

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved?

- Methodology :

- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria of the ester group) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm spin-spin coupling .

- DFT-NMR Comparison : Calculate chemical shifts at the B3LYP/6-311+G(d,p) level and compare with experimental data .

Q. What strategies improve yield in large-scale synthesis while minimizing waste?

- Methodology :

- Flow Chemistry : Optimize residence time and mixing efficiency for continuous production .

- Green Solvent Screening : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Catalyst Recycling : Use immobilized Pd catalysts for cross-coupling steps to reduce metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.